![molecular formula C25H17IN4O4 B11637526 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11637526.png)
2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazoline moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also notable for their pharmacological activities, making this compound of particular interest in medicinal chemistry.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the indole and quinazoline intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. For example, indole derivatives have been shown to interact with melatonin receptors, affecting circadian rhythms and exhibiting neuroprotective properties . The quinazoline moiety can inhibit certain enzymes, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds include other indole and quinazoline derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinazoline-based drugs: Used in cancer therapy for their enzyme inhibitory properties. This compound is unique due to its combination of indole and quinazoline moieties, which may result in synergistic biological activities
Properties
Molecular Formula |
C25H17IN4O4 |
---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H17IN4O4/c1-2-28-22-9-4-3-8-18(22)19(24(28)31)14-23-27-21-11-10-15(26)12-20(21)25(32)29(23)16-6-5-7-17(13-16)30(33)34/h3-14H,2H2,1H3 |
InChI Key |
LENBBDQGVWTTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-])C1=O |
Origin of Product |
United States |
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